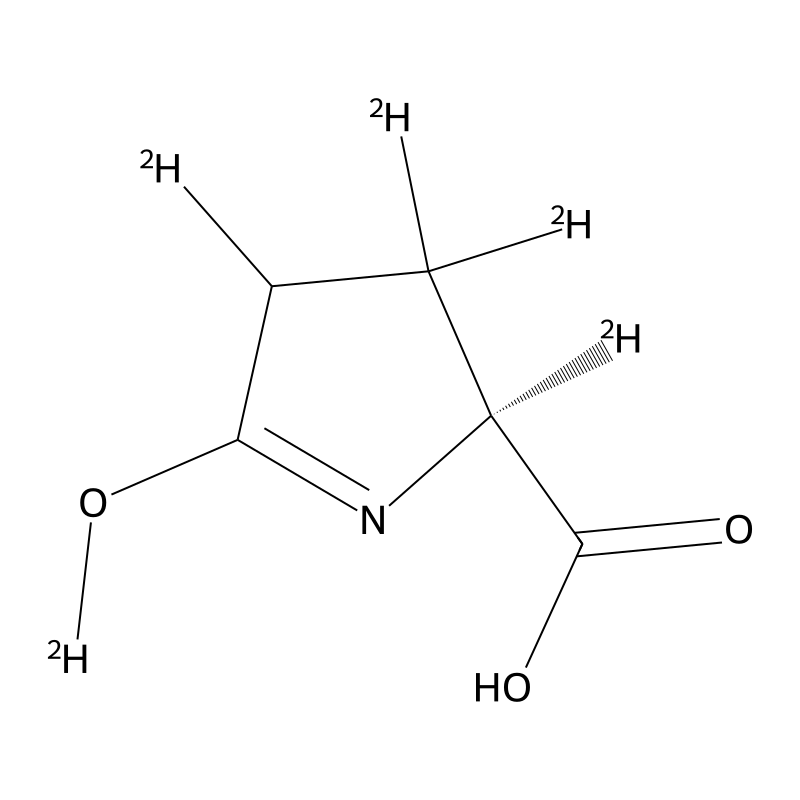

5-Oxo-L-proline-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Labeled derivative of L-Glutamic Acid:

5-Oxo-L-proline-d5 is a specifically labeled derivative of L-Glutamic Acid, an important amino acid found in proteins []. This modification involves replacing five hydrogen atoms with deuterium (d5) at specific positions in the molecule. This labeling technique allows scientists to track the molecule's fate in biological systems using isotopic labeling methods [].

Pyroglutamate Core and Antibacterial Applications:

The core structure of 5-Oxo-L-proline-d5 is a pyroglutamate ring. This cyclic structure is found in various natural products and has been identified as a promising scaffold for developing novel antibacterial agents []. Research suggests that the pyroglutamate core can interact with bacterial enzymes or disrupt bacterial cell membranes, potentially leading to new antibiotic candidates. Studies have explored the use of 5-Oxo-L-proline-d5 as a starting material for synthesizing novel pyroglutamate-based antibacterials [].

Research Applications:

- Isotopic Labeling Studies: The incorporation of deuterium atoms allows scientists to trace the metabolic pathway of 5-Oxo-L-proline-d5 within a cell or organism. This technique can be used to study processes like protein synthesis or drug metabolism [].

- Drug Discovery: The pyroglutamate core of 5-Oxo-L-proline-d5 serves as a building block for synthesizing potential new antibiotics. Researchers can modify the structure to create libraries of pyroglutamate-based compounds and screen them for antibacterial activity [].

5-Oxo-L-proline-d5 is a stable isotopically labeled derivative of 5-oxo-L-proline, also known as pyroglutamic acid. This compound is characterized by the cyclization of the amino group of L-glutamic acid, forming a lactam structure. The substitution of hydrogen with deuterium in the 5-position distinguishes 5-oxo-L-proline-d5 from its non-labeled counterpart, which is significant in various biochemical and analytical applications. As a naturally occurring amino acid derivative, 5-oxo-L-proline-d5 plays an essential role in metabolic pathways, particularly in the glutathione cycle, where it serves as an intermediate metabolite.

5-Oxo-L-proline-d5 itself likely does not have a specific biological mechanism of action. However, its role lies in its use as an isotopically labeled version of L-PGA. L-PGA can be a component of certain peptides and proteins, and the deuterium labeling in 5-Oxo-L-proline-d5 allows researchers to track the fate of these molecules in biological systems using techniques like mass spectrometry [].

5-Oxo-L-proline-d5 exhibits several biological activities due to its structural similarity to other amino acids. It is involved in the regulation of neurotransmitter levels, particularly glutamate, which is crucial for cognitive functions and neural signaling. Additionally, elevated levels of pyroglutamic acid have been associated with certain pathological conditions, including metabolic acidosis and neurodegenerative diseases like Alzheimer's disease . The compound may also influence the cholinergic system in the brain, further emphasizing its role in neurological health .

5-Oxo-L-proline-d5 has diverse applications in scientific research and industry:

- Metabolic Studies: Its isotopic labeling allows for tracking metabolic pathways involving glutamate and related compounds.

- Pharmaceutical Research: The compound can be used in drug development studies focusing on neuroprotective agents or treatments for metabolic disorders.

- Analytical Chemistry: As a labeled standard, it aids in mass spectrometry and nuclear magnetic resonance spectroscopy analyses, enhancing the accuracy of quantifying biomolecules in complex mixtures .

Research has highlighted various interactions involving 5-oxo-L-proline-d5 within biological systems. For instance, studies have shown its role in modulating glutamate levels through enzymatic pathways that affect neurotransmission. Additionally, its interactions with metal ions are crucial for enzyme activity related to its conversion to L-glutamic acid . Understanding these interactions is vital for elucidating its function in metabolic processes and potential therapeutic roles.

Several compounds share structural or functional similarities with 5-oxo-L-proline-d5. Here are notable examples:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| Pyroglutamic Acid | Lactam form of glutamic acid; exists as two enantiomers | Naturally occurring; involved in protein synthesis |

| L-Glutamic Acid | Amino acid; precursor for neurotransmitters | Essential for neurotransmission |

| N-Acetyl-L-glutamate | Acetyl derivative of glutamic acid | Involved in amino acid metabolism |

| Gamma-Aminobutyric Acid | Non-protein amino acid; inhibitory neurotransmitter | Plays a role in reducing neuronal excitability |

Uniqueness of 5-Oxo-L-proline-d5: Its isotopic labeling provides distinct advantages for tracing metabolic pathways and studying enzymatic reactions without altering biological activity significantly. This characteristic sets it apart from other similar compounds that lack such labeling capabilities.

Chemical Synthesis Routes and Strategies

The synthesis of 5-Oxo-L-proline-d5 involves multiple strategic approaches that have been developed for both non-deuterated and deuterated pyroglutamic acid derivatives. The primary synthetic routes can be categorized into several distinct methodologies, each offering unique advantages for specific applications.

Thermal Cyclodehydration Approach

The most straightforward synthetic route involves the thermal cyclodehydration of L-glutamic acid under controlled conditions [1] [2] [3]. This method operates through an intramolecular cyclization mechanism where the amino group of L-glutamic acid attacks the gamma-carboxyl group, forming a five-membered lactam ring with concomitant elimination of water [1]. The reaction typically proceeds at temperatures ranging from 130-150°C for 2-3 hours, yielding pyroglutamic acid in 60-90% yield [4] [5]. The mechanism involves initial protonation of the carboxyl group, followed by nucleophilic attack of the amino nitrogen, and subsequent dehydration to form the pyroglutamate ring [1].

Multicomponent Synthesis Strategies

Advanced multicomponent synthesis approaches have been developed that utilize Knoevenagel-Michael-hydrolysis-lactamization-decarboxylation sequences [6] [7] [8]. These methods employ Meldrum's acid, aldehydes, and Schiff bases as starting materials, proceeding through an unprecedented chemoselective domino sequence to afford 4-carboxy 3-substituted pyroglutamic acid derivatives under mild conditions [6] [7]. The reaction proceeds with good levels of trans-diastereoselectivity when substoichiometric quantities of magnesium triflate or nickel acetylacetonate are employed [9].

Enzymatic Synthesis Routes

Enzymatic approaches offer highly selective synthesis conditions using thermostable pyroglutamate aminopeptidase and specialized enzyme systems [10] [11]. These methods operate under mild conditions at 37°C and provide excellent selectivity for specific stereoisomers [10]. The enzymatic route involves the controlled transformation of glutamic acid substrates through biocatalytic processes that maintain stereochemical integrity throughout the synthesis [10].

Double Michael Addition Methodology

The double Michael addition route represents a convergent and modular approach utilizing amide-tethered carbon diacids and aromatic alkynones as substrates [9]. This methodology proceeds through highly reactive intermediates in a domino reaction sequence, offering significant modularity because small modifications on the alkynone or tethered diacid moiety provide access to a wide array of pyroglutamate building blocks [9]. The reaction typically requires temperatures of 100-110°C and proceeds over 4-8 hours with yields of 70-85% [9].

Deuterium Incorporation Techniques

The incorporation of deuterium into pyroglutamic acid derivatives requires specialized techniques that ensure high isotopic purity while maintaining structural integrity. Several established methodologies have been developed for deuterium labeling of organic compounds.

Hydrogen-Deuterium Exchange Methods

Hydrogen-deuterium exchange represents the most versatile approach for deuterium incorporation [12] [13]. This technique operates through catalyst-controlled activation of carbon-hydrogen bonds, followed by exchange with deuterium sources such as deuterium oxide or deuterium gas [12]. The selectivity of the exchange process depends on the acidity of the carbon-hydrogen bonds and their accessibility to the catalytic system [12]. For pyroglutamic acid derivatives, this method can achieve deuterium incorporation levels of 70-99% depending on reaction conditions [12].

Catalytic Deuteration Systems

Advanced catalytic systems employing palladium on carbon with aluminum and deuterium oxide have been developed for selective deuterium incorporation [14]. The Pd/C-Al-D2O system generates deuterium gas in situ from the reaction of aluminum and deuterium oxide, while the palladium catalyst facilitates the hydrogen-deuterium exchange reaction [14]. This environmentally benign approach achieves high selectivity and efficiency, with deuterium enrichment levels of 80-99% for amino acid substrates [14].

Direct Deuterated Reagent Incorporation

The use of deuterated reagents such as lithium aluminum deuteride and sodium borodeuteride provides direct incorporation of deuterium at specific positions [13]. These methods typically achieve 95-99% deuterium incorporation but require anhydrous conditions and generate significant amounts of waste [14]. The approach is particularly useful for incorporating deuterium at specific functional group positions during synthetic transformations [13].

Biosynthetic Deuteration Approaches

Biological deuteration methods involve cultivating microorganisms or plant systems in deuterium-enriched media [15] [16]. This approach incorporates deuterium through metabolic pathways, achieving 30-50% deuterium enrichment in the resulting biomass [15]. While the incorporation levels are lower than chemical methods, biosynthetic approaches provide access to naturally occurring deuteration patterns [15] [16].

One-pot Synthesis Approaches for D-Pyroglutamic Acid Derivatives

One-pot synthesis methodologies have been specifically developed for efficient preparation of D-pyroglutamic acid derivatives, offering significant advantages in terms of synthetic efficiency and waste reduction.

Integrated Protection-Cyclization Strategy

A comprehensive one-pot methodology has been developed for synthesizing D-pyroglutamic acid derivatives that efficiently protects both amino and carboxyl groups while facilitating cyclization [17]. This approach involves the sequential transformation of D-pyroglutamic acid through esterification using alcohols and thionyl chloride, followed by amino protection using appropriate protecting groups and catalysts [17]. The method simplifies synthetic steps by eliminating the need for intermediate isolation and purification operations [17].

Hydrothermal One-pot Processing

Industrial-scale one-pot synthesis employs hydrothermal methods that combine conversion, separation, and purification steps in a continuous process [5]. The method involves heating L-glutamic acid crude product with pure water at 95-160°C under reflux conditions for 16-20 hours [5]. The resulting pyroglutamic acid reaction solution undergoes ion-exchange separation followed by vacuum concentration and crystallization to yield high-purity product [5]. This approach achieves yields of 65-75% while providing scalable processing suitable for industrial applications [5].

Multicomponent One-pot Reactions

Advanced one-pot multicomponent reactions utilize Meldrum's acid, aldehydes, and Schiff bases in a single reaction vessel [6] [8]. The process follows a Knoevenagel-Michael-hydrolysis-lactamization-decarboxylation sequence that affords 4-carboxy 3-substituted pyroglutamic acid derivatives under mild conditions [6]. The reaction proceeds with high atom economy since it is intramolecular and does not involve workup or isolation of intermediates [9].

Silver-Catalyzed One-pot Synthesis

Stereodivergent silver-catalyzed methods provide access to all four stereoisomers of pyroglutamic acid esters through asymmetric conjugate addition followed by lactamization [18]. The process proceeds through asymmetric conjugate addition of glycine imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, leveraging catalyst control and stereospecificity of the 1,4-addition process [18]. This methodology achieves high stereoselectivity while maintaining one-pot efficiency [18].

Purification and Characterization Protocols

The purification and characterization of 5-Oxo-L-proline-d5 requires specialized protocols that account for the presence of deuterium and ensure high purity for research applications.

Ion Exchange Chromatography Purification

Ion exchange chromatography represents the primary method for large-scale purification of pyroglutamic acid derivatives [5]. The process involves cationic exchange columns that selectively absorb unreacted glutamic acid while allowing pyroglutamic acid to pass through [5]. The method employs sodium hydroxide solutions for regeneration and hydrochloric acid for resin cleaning, achieving purities of 95-99% with recoveries of 80-95% [5]. This technique is applicable from laboratory to industrial scales [5].

High-Performance Liquid Chromatography Methods

Reverse-phase HPLC provides high-resolution separation of pyroglutamic acid derivatives and their impurities [19] [20]. Specialized HILIC (Hydrophilic Interaction Liquid Chromatography) methods using SeQuant ZIC-HILIC columns achieve baseline separation of pyroglutamic acid and related impurities [20]. The mobile phase consists of potassium phosphate buffer and acetonitrile, with detection at 210 nm [20]. This method achieves purities of 98-99.5% with recoveries of 85-98% [20].

Crystallization and Recrystallization Techniques

Crystallization methods exploit solubility differences to achieve purification while maintaining stereochemical integrity [19] [3]. The process involves controlled cooling of concentrated solutions to promote selective crystallization of the desired product [5]. Temperature-controlled crystallization at specific supersaturation levels achieves purities of 90-98% with recoveries of 70-90% [21]. The method is particularly effective for separating enantiomers and removing trace impurities [3].

Activated Carbon Treatment

Activated carbon treatment provides an effective method for removing colored impurities and trace contaminants [5]. The process involves heating the reaction solution with activated carbon at 75-85°C, followed by filtration to remove the carbon and adsorbed impurities [5]. This treatment achieves purities of 90-95% with recoveries of 85-95% and is applicable at all scales [5].

Advanced Characterization Protocols

Deuterium Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for confirming deuterium incorporation and determining isotopic purity [22] [23]. The method provides direct observation of deuterium positions and quantitative determination of deuterium content [22]. For highly deuterated compounds with enrichment greater than 98 atom percent, deuterium NMR proves superior to conventional proton NMR analysis [22].

Mass spectrometry provides molecular weight confirmation and isotopic pattern analysis [24] [23]. The technique achieves very high sensitivity and excellent quantitative capability, requiring only microgram quantities of sample [24]. Electrospray ionization methods require careful optimization to prevent in-source cyclization artifacts [24].

Infrared spectroscopy enables rapid assessment of deuterium incorporation through observation of characteristic C-D stretching frequencies [15] [16]. The shifts in vibrational frequencies upon hydrogen-deuterium substitution provide immediate confirmation of successful deuteration [15].

Scale-up Considerations for Research Applications

The scale-up of 5-Oxo-L-proline-d5 synthesis from laboratory to research production scales presents unique challenges related to deuterium handling, heat transfer, and cost optimization.

Reaction Volume Scaling Considerations

Scaling from laboratory volumes of 10-100 mL to pilot scale volumes of 1-10 L requires careful attention to proportional scaling of reagents and maintaining optimal reaction conditions [5]. Industrial scale operations involving 100+ L volumes present additional challenges related to heat and mass transfer efficiency [5]. The hydrothermal method has demonstrated successful scaling from laboratory to industrial levels, with 3000-liter reactors processing 1000 kg batches of starting material [5].

Heat Transfer and Temperature Control

Effective heat transfer becomes increasingly challenging at larger scales due to reduced surface area to volume ratios [5]. Laboratory scale operations benefit from efficient heat transfer through standard glassware, while pilot and industrial scales require specialized jacket cooling and heating systems [5]. The thermal cyclodehydration reactions operating at 130-150°C require particular attention to temperature uniformity to prevent hot spots that could lead to decomposition or racemization [1] [3].

Mixing and Mass Transfer Optimization

Mixing efficiency decreases with scale, requiring careful impeller design and power input optimization [5]. Laboratory scale operations achieve excellent mixing through magnetic stirring, while larger scales require specialized mixing systems to ensure homogeneous reaction conditions [5]. The hydrothermal synthesis employs continuous stirring throughout the 16-20 hour reaction period to maintain uniform conditions [5].

Deuterium Source Cost Management

Deuterium represents a major cost factor that increases significantly with scale [12] [13]. Laboratory scale operations find deuterium costs acceptable, but pilot and industrial scales require bulk purchasing strategies and deuterium recycling systems to maintain economic viability [13]. The development of in-situ deuterium generation methods, such as the Pd/C-Al-D2O system, helps reduce overall deuterium consumption [14].

Waste Minimization and Recycling

Waste generation increases substantially with scale, requiring implementation of recycling systems for deuterium recovery [14] [5]. The hydrothermal method incorporates distilled water recovery systems that reclaim deuterium oxide for reuse in subsequent batches [5]. Solvent recycling and deuterium recovery systems become essential for economic operation at industrial scales [13].

Equipment and Infrastructure Requirements

Laboratory scale synthesis utilizes standard glassware and conventional heating systems [3]. Pilot scale operations require specialized reactors with enhanced temperature and pressure control capabilities [5]. Industrial scale production demands custom equipment designed for deuterium handling with appropriate corrosion resistance and safety features [5]. The equipment must accommodate the unique properties of deuterated solvents and the need for isotopic purity maintenance [13].

Quality Control and Analytical Monitoring

Quality control requirements intensify with scale, progressing from batch testing at laboratory scale to continuous monitoring at industrial scale [5] [22]. Analytical methods must accommodate larger sample volumes while maintaining accuracy for deuterium content determination [22]. Process monitoring systems enable real-time assessment of reaction progress and product quality throughout the synthesis [5].

Safety and Regulatory Considerations

Deuterium handling requires enhanced safety protocols that become more stringent with increasing scale [13] [14]. Standard protocols suffice for laboratory operations, while pilot and industrial scales demand comprehensive safety management systems [5]. Regulatory compliance for deuterated compounds requires detailed documentation of synthetic procedures and quality control measures [13].